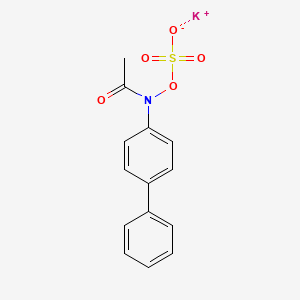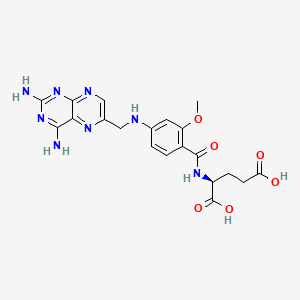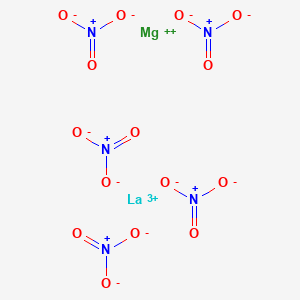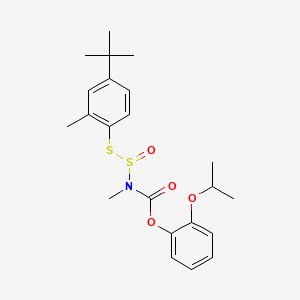
Tetradecyl disulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimyristyl disulfide is an organic compound characterized by the presence of two myristyl groups (tetradecyl groups) linked by a disulfide bond. This compound is part of the broader class of disulfides, which are known for their sulfur-sulfur bonds. Disulfides play a crucial role in various biological and chemical processes, particularly in the stabilization of protein structures through disulfide bridges.
準備方法
Synthetic Routes and Reaction Conditions: Dimyristyl disulfide can be synthesized through the oxidation of myristyl thiol (tetradecyl thiol). One common method involves the use of mild oxidizing agents such as hydrogen peroxide or iodine in an organic solvent like dichloromethane. The reaction typically proceeds at room temperature, yielding dimyristyl disulfide as the primary product.
Industrial Production Methods: In an industrial setting, the synthesis of dimyristyl disulfide may involve the use of more scalable and efficient methods. One such method includes the reaction of myristyl chloride with sodium disulfide in a polar aprotic solvent like dimethyl sulfoxide (DMSO). This method allows for the production of dimyristyl disulfide in larger quantities with high purity.
化学反応の分析
Types of Reactions: Dimyristyl disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: The disulfide bond can be reduced to yield two myristyl thiol molecules using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The disulfide bond can participate in nucleophilic substitution reactions, where one of the sulfur atoms is replaced by a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, or other mild oxidizing agents.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as thiols or amines.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Myristyl thiol.
Substitution: Various substituted disulfides depending on the nucleophile used.
科学的研究の応用
Dimyristyl disulfide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of other disulfide-containing compounds.
Biology: Plays a role in the study of protein folding and stabilization due to its ability to form disulfide bridges.
Medicine: Investigated for its potential use in drug delivery systems, where disulfide bonds can be cleaved under reductive conditions within the body.
Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic nature.
作用機序
The mechanism of action of dimyristyl disulfide primarily involves the cleavage and formation of disulfide bonds. In biological systems, disulfide bonds are crucial for maintaining the structural integrity of proteins. Dimyristyl disulfide can interact with thiol groups in proteins, leading to the formation of disulfide bridges that stabilize protein structures. This interaction is essential in various cellular processes, including protein folding and signal transduction.
類似化合物との比較
Dioctyl disulfide: Similar in structure but with shorter alkyl chains.
Didecyl disulfide: Another disulfide with different alkyl chain lengths.
Dioctadecyl disulfide: Contains longer alkyl chains compared to dimyristyl disulfide.
Uniqueness: Dimyristyl disulfide is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. The length of the myristyl groups influences the compound’s solubility, melting point, and reactivity, making it suitable for specific applications in research and industry.
特性
CAS番号 |
5348-83-4 |
|---|---|
分子式 |
C28H58S2 |
分子量 |
458.9 g/mol |
IUPAC名 |
1-(tetradecyldisulfanyl)tetradecane |
InChI |
InChI=1S/C28H58S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3 |
InChIキー |
PVHFXVCJLSWJAO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCSSCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[5-(2-Undecylcyclopropyl)pentanoyl]pyrrolidine](/img/structure/B13803223.png)
![Peroxide, [[5-(1-methylethyl)-1,3-phenylene]bis(1-methylethylidene)]bis[(1,1-dimethylethyl)](/img/structure/B13803240.png)

![1,2-Benzenediol,4-[(1r)-1-(acetyloxy)-2-(methylamino)ethyl]-](/img/structure/B13803244.png)



![9-Ethyl-9-borabicyclo[3.3.1]nonane](/img/structure/B13803268.png)

![4-Methyl-3-[(methylamino)methyl]aniline](/img/structure/B13803274.png)


![3-Ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole](/img/structure/B13803286.png)

